H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-OH
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Overview
Description
The compound H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-OH is a peptide sequence composed of 16 amino acids. This peptide is derived from the C-terminal domain of human cathelicidin antimicrobial peptide, known for its high antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of peptides like this one often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in antimicrobial activity and immune response modulation.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The peptide exerts its effects primarily through its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane disruption and immune modulation .
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another antimicrobial peptide with a different sequence but similar function.
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe: Known for its contractile effects on vascular and gastric smooth muscle.
Uniqueness
The uniqueness of H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-OH lies in its specific sequence, which confers high antibacterial activity and potential therapeutic applications .
Properties
Molecular Formula |
C95H161N29O21 |
---|---|
Molecular Weight |
2045.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C95H161N29O21/c1-13-54(11)75(123-82(134)63(36-27-43-109-95(105)106)112-81(133)64(37-38-70(99)125)115-89(141)73(52(7)8)121-91(143)76(55(12)14-2)124-83(135)62(35-26-42-108-94(103)104)111-78(130)59(32-21-23-39-96)110-77(129)58(98)46-56-28-17-15-18-29-56)90(142)114-60(33-22-24-40-97)79(131)120-69(49-72(127)128)87(139)118-67(47-57-30-19-16-20-31-57)85(137)116-65(44-50(3)4)84(136)113-61(34-25-41-107-93(101)102)80(132)119-68(48-71(100)126)86(138)117-66(45-51(5)6)88(140)122-74(53(9)10)92(144)145/h15-20,28-31,50-55,58-69,73-76H,13-14,21-27,32-49,96-98H2,1-12H3,(H2,99,125)(H2,100,126)(H,110,129)(H,111,130)(H,112,133)(H,113,136)(H,114,142)(H,115,141)(H,116,137)(H,117,138)(H,118,139)(H,119,132)(H,120,131)(H,121,143)(H,122,140)(H,123,134)(H,124,135)(H,127,128)(H,144,145)(H4,101,102,107)(H4,103,104,108)(H4,105,106,109)/t54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-,76-/m0/s1 |
InChI Key |
KVNCENSOUOFRIU-ICECWMEZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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